(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with various substituents, including bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzodioxin ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Bromination: Introduction of the bromine atom at the desired position using brominating agents like N-bromosuccinimide (NBS).
Formation of the benzofuran core: This involves cyclization reactions using suitable starting materials.
Fluorobenzylation: Introduction of the fluorobenzyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology
In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
Uniqueness
What sets (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the benzofuran core, makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C24H16BrFO5 |
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Molecular Weight |
483.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H16BrFO5/c25-17-7-15(24-16(8-17)11-28-13-30-24)9-22-23(27)19-6-5-18(10-21(19)31-22)29-12-14-3-1-2-4-20(14)26/h1-10H,11-13H2/b22-9- |
InChI Key |
MCKCVMDOAKIKEP-AFPJDJCSSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1 |
Origin of Product |
United States |
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